

Technical Guide: Physical and Chemical Properties of Altrenogest-d5

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Compound of Interest

Compound Name: Altrenogest-d5

Cat. No.: B12421962

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Introduction

Altrenogest-d5 is the deuterium-labeled analogue of Altrenogest, a synthetic progestin. Due to its isotopic labeling, **Altrenogest-d5** serves as an invaluable internal standard for the quantitative analysis of Altrenogest in biological matrices using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of the physical and chemical properties of **Altrenogest-d5**, detailed experimental protocols for its use, and an examination of its biological mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of **Altrenogest-d5** are closely related to its non-deuterated counterpart, Altrenogest. The primary difference lies in the increased molecular weight due to the presence of five deuterium atoms.

Quantitative Data Summary

Property	Altrenogest-d5	Altrenogest (for comparison)
Molecular Formula	C21H21D5O2[1]	C21H26O2[2][3][4]
Molecular Weight	315.46 g/mol [1]	310.43 g/mol [4]
CAS Number	Not available	850-52-2[2]
Appearance	White to pale yellow crystalline powder	Clear, light yellow oral solution[4]
Melting Point	Not available	~120 °C
Boiling Point	Not available	Not available
Solubility	Soluble in organic solvents like ethanol and chloroform; sparingly soluble in water.	Soluble in ethanol (~20 mg/ml), DMSO (~0.1 mg/ml), and dimethyl formamide (~2 mg/ml). Sparingly soluble in aqueous buffers.[3] A 1:2 solution of ethanol:PBS (pH 7.2) has a solubility of approximately 0.3 mg/ml.

Note: Specific quantitative data for the melting point, boiling point, and solubility of **Altrenogest-d5** are not readily available in the surveyed literature. The properties of unlabeled Altrenogest are provided as a close approximation.

Experimental Protocols

Synthesis of Altrenogest-d5

A specific, detailed protocol for the synthesis of **Altrenogest-d5** is not publicly available. However, a general synthesis for Altrenogest has been described and would be adapted to introduce the deuterium labels.[5][6] The synthesis generally involves a multi-step process starting from a steroid precursor.

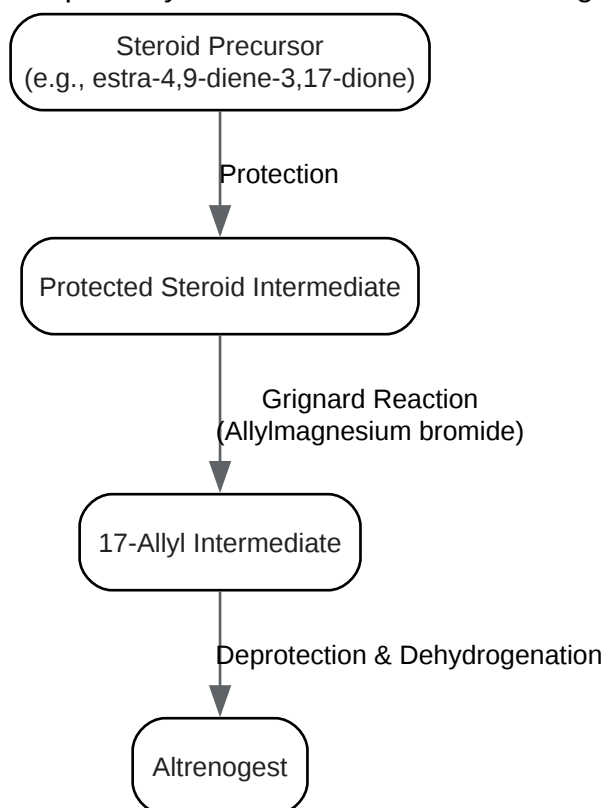
Conceptual Synthesis Workflow:

The synthesis of Altrenogest typically involves the following key transformations[5][6]:

- Grignard Reaction: Reaction of a protected steroid ketone with allylmagnesium bromide to introduce the allyl group at the C17 position.
- Deprotection: Removal of protecting groups.
- Dehydrogenation: Introduction of double bonds in the steroid core.

To produce **Altrenogest-d5**, a deuterated starting material or a deuterated reagent would be incorporated at the appropriate step to introduce the five deuterium atoms.

Conceptual Synthesis Workflow for Altrenogest



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Caption: Conceptual workflow for the synthesis of Altrenogest.

Quantitative Analysis of Altrenogest using LC-MS/MS with Altrenogest-d5 Internal Standard

This protocol outlines a general procedure for the quantification of Altrenogest in biological samples (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Altrenogest-d5** as an internal standard.^{[7][8][9][10][11][12]}

Materials:

- Altrenogest analytical standard
- **Altrenogest-d5** internal standard
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

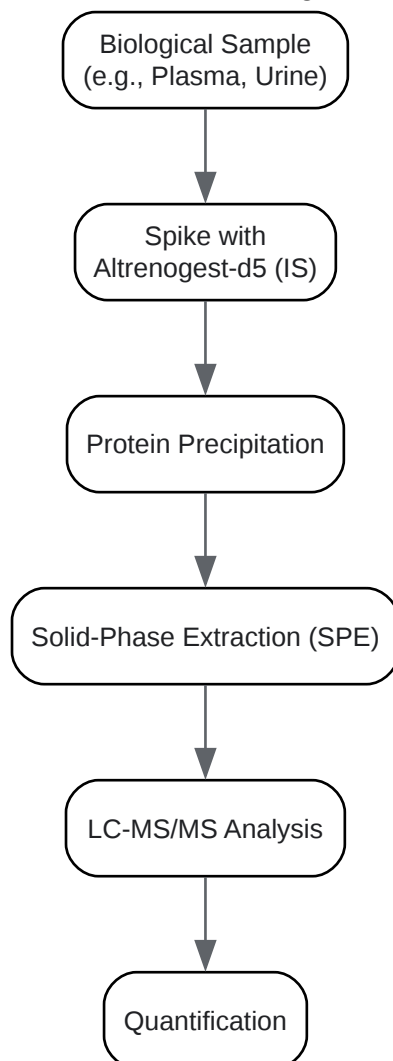
Procedure:

- Sample Preparation:
 - Thaw biological samples (e.g., plasma, urine) on ice.
 - Spike a known concentration of **Altrenogest-d5** internal standard into each sample, calibrator, and quality control sample.
 - Perform protein precipitation by adding a suitable solvent (e.g., acetonitrile) and vortexing.
 - Centrifuge to pellet the precipitated proteins.
 - Perform solid-phase extraction (SPE) on the supernatant to clean up and concentrate the analyte.
 - Condition the SPE cartridge with methanol and water.
 - Load the sample.
 - Wash the cartridge to remove interferences.

- Elute Altrenogest and **Altrenogest-d5** with an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).^[7]
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
 - Flow Rate: 0.3-0.5 mL/min.^[7]
 - Injection Volume: 5-10 μ L.^[7]
 - Tandem Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for both Altrenogest and **Altrenogest-d5**. These transitions should be optimized for the specific instrument being used.
- Data Analysis:
 - Integrate the peak areas for the MRM transitions of Altrenogest and **Altrenogest-d5**.
 - Calculate the peak area ratio of Altrenogest to **Altrenogest-d5**.

- Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
- Determine the concentration of Altrenogest in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Workflow for Altrenogest Quantification



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Caption: Workflow for the quantitative analysis of Altrenogest.

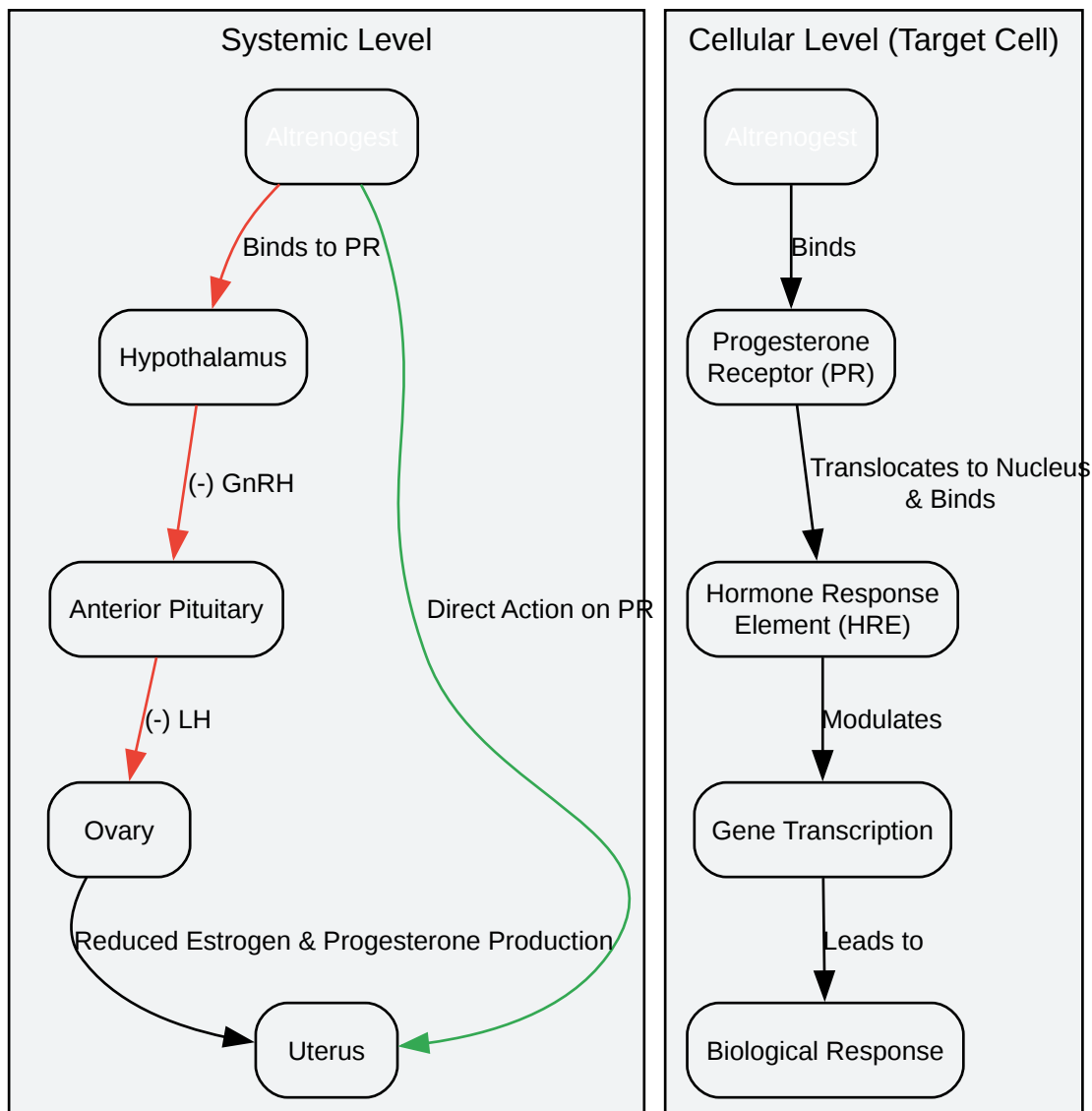
Mechanism of Action and Signaling Pathway

Altrenogest is a synthetic progestogen and exerts its biological effects by acting as an agonist at progesterone receptors (PRs).^[13] The primary mechanism of action involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Signaling Pathway:

- **Binding to Progesterone Receptor:** Altrenogest binds to intracellular progesterone receptors located in target tissues such as the hypothalamus, pituitary gland, and reproductive tract.
- **Inhibition of GnRH and LH Secretion:** This binding event leads to a negative feedback loop on the hypothalamus, inhibiting the release of Gonadotropin-Releasing Hormone (GnRH). The reduced GnRH secretion, in turn, suppresses the release of Luteinizing Hormone (LH) from the anterior pituitary gland.
- **Suppression of Estrus and Ovulation:** The decrease in LH levels prevents follicular development and ovulation, leading to the suppression of estrus (heat).
- **Uterine Effects:** Altrenogest also has direct effects on the uterus, promoting a uterine environment conducive to the maintenance of pregnancy.

Altrenogest Signaling Pathway



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